
1-(3-Bromo-4-methylphenyl)-5-methyl-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-4-methylphenyl)-5-methyl-1,4-diazepane is a chemical compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. This specific compound features a bromine and a methyl group attached to a phenyl ring, which is further connected to a diazepane ring. The presence of these substituents can significantly influence the compound’s chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-methylphenyl)-5-methyl-1,4-diazepane typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.
Bromination and Methylation: The phenyl ring is brominated and methylated using bromine and methylating agents, respectively. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Coupling Reaction: The brominated and methylated phenyl ring is then coupled with the diazepane ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromo-4-methylphenyl)-5-methyl-1,4-diazepane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted diazepanes, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
1-(3-Bromo-4-methylphenyl)-5-methyl-1,4-diazepane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-4-methylphenyl)-5-methyl-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The bromine and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity. The diazepane ring can interact with the active site of enzymes or receptors, potentially inhibiting their activity or modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Bromo-4-methylphenyl)-1,4-diazepane: Lacks the additional methyl group on the diazepane ring.
1-(4-Methylphenyl)-5-methyl-1,4-diazepane: Lacks the bromine atom on the phenyl ring.
1-(3-Bromo-4-methylphenyl)-1,4-diazepane: Similar structure but different substitution pattern.
Uniqueness
1-(3-Bromo-4-methylphenyl)-5-methyl-1,4-diazepane is unique due to the specific combination of bromine and methyl groups on the phenyl ring and the additional methyl group on the diazepane ring. This unique substitution pattern can result in distinct chemical properties and biological activities compared to similar compounds.
Propriétés
Formule moléculaire |
C13H19BrN2 |
|---|---|
Poids moléculaire |
283.21 g/mol |
Nom IUPAC |
1-(3-bromo-4-methylphenyl)-5-methyl-1,4-diazepane |
InChI |
InChI=1S/C13H19BrN2/c1-10-3-4-12(9-13(10)14)16-7-5-11(2)15-6-8-16/h3-4,9,11,15H,5-8H2,1-2H3 |
Clé InChI |
XULSHXTTYXXNIK-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CCN1)C2=CC(=C(C=C2)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


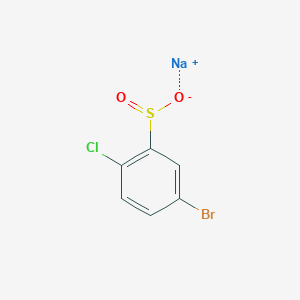

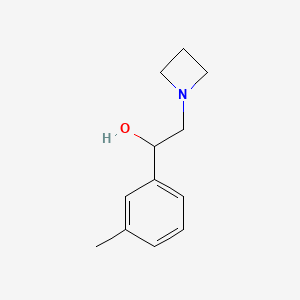
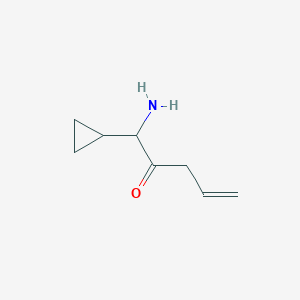
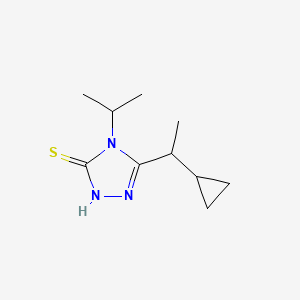
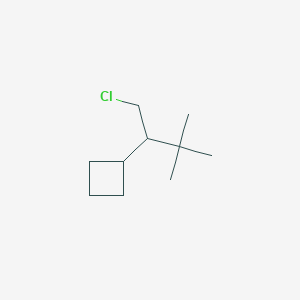
![1-[1-(Methylamino)cyclobutyl]propan-1-one](/img/structure/B13167639.png)





![7,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B13167692.png)

